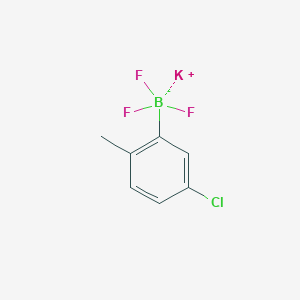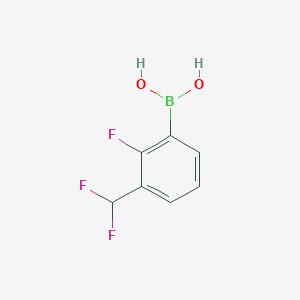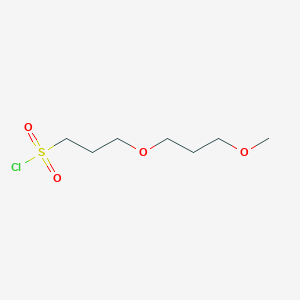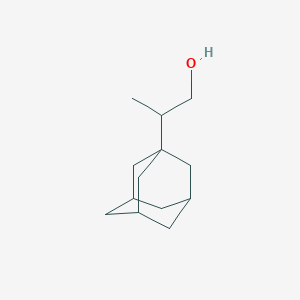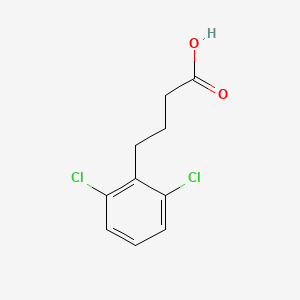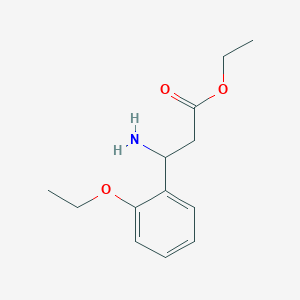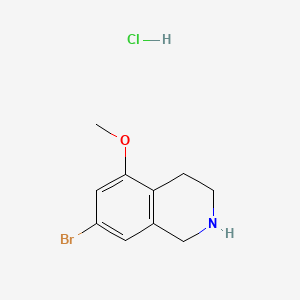
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione is a heterocyclic compound with a molecular formula of C8H18N2O2S It is known for its unique structure, which includes a sulfur atom and two nitrogen atoms within an eleven-membered ring
準備方法
The synthesis of 1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a diamine with a sulfonyl chloride, followed by cyclization to form the desired heterocyclic ring. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines, depending on the reaction conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The nitrogen atoms in the ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom typically yields sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the areas of antimicrobial and anticancer research. Its unique structure may allow for the development of new drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in chemical manufacturing processes.
作用機序
The mechanism of action of 1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to therapeutic effects in diseases characterized by oxidative damage.
類似化合物との比較
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione can be compared with other similar compounds, such as:
1lambda6-Thia-2,9-diazacycloundecane-1,1-dione: This compound has a similar structure but lacks the additional oxygen atom at the 8-position. The presence of the oxygen atom in this compound may confer different reactivity and biological activity.
1lambda6-Thia-2,9-diazacycloundecane-1,1-dioxide:
The uniqueness of this compound lies in its specific arrangement of sulfur, nitrogen, and oxygen atoms within the ring, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C8H16N2O3S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
1,1-dioxo-1λ6-thia-2,9-diazacycloundecan-8-one |
InChI |
InChI=1S/C8H16N2O3S/c11-8-4-2-1-3-5-10-14(12,13)7-6-9-8/h10H,1-7H2,(H,9,11) |
InChIキー |
QVFVTNYHADUSEJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)NCCS(=O)(=O)NCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
